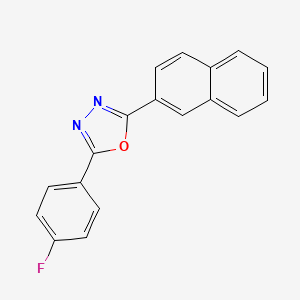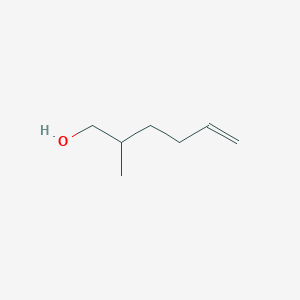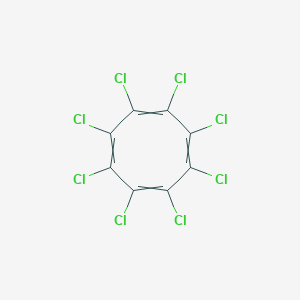
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene is a chlorinated hydrocarbon with the molecular formula C8Cl8 This compound is known for its unique structure, which consists of a cyclooctatetraene ring with eight chlorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene typically involves the chlorination of cyclooctatetraene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The process can be summarized as follows:
Starting Material: Cyclooctatetraene (C8H8)
Chlorinating Agent: Chlorine gas (Cl2)
Reaction Conditions: The reaction is usually conducted at elevated temperatures and may require a catalyst to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The process involves the continuous chlorination of cyclooctatetraene in a reactor, with careful control of temperature, pressure, and chlorine feed rate to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated cyclooctatetraene derivatives.
Oxidation Reactions: Products include oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene involves its interaction with molecular targets and pathways within a system. The compound’s effects are primarily due to its high chlorine content, which can lead to the formation of reactive intermediates and interactions with nucleophilic sites in biomolecules. These interactions can result in various biological and chemical effects, depending on the specific context and conditions.
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclohexane (C6H6Cl6): A chlorinated cyclohexane with six chlorine atoms.
Tetrachlorocyclopentadiene (C5H2Cl4): A chlorinated cyclopentadiene with four chlorine atoms.
Octachlorostyrene (C8Cl8): A chlorinated styrene derivative with eight chlorine atoms.
Uniqueness
1,2,3,4,5,6,7,8-Octachlorocycloocta-1,3,5,7-tetraene is unique due to its specific structure and high degree of chlorination. This makes it distinct from other chlorinated hydrocarbons and provides it with unique chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
24648-09-7 |
|---|---|
Molecular Formula |
C8Cl8 |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octachlorocycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C8Cl8/c9-1-2(10)4(12)6(14)8(16)7(15)5(13)3(1)11 |
InChI Key |
PYCDAZBHFJUGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


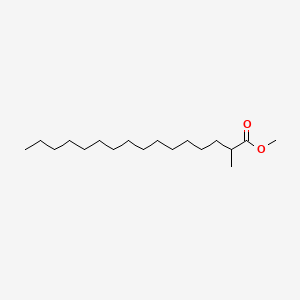
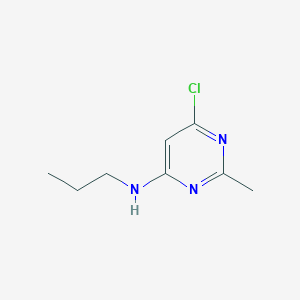
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B13423590.png)
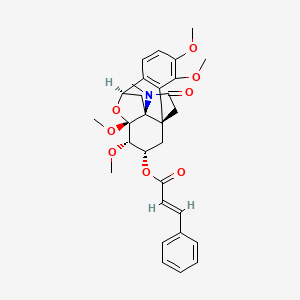
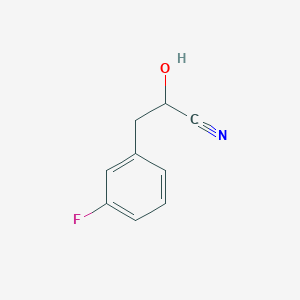

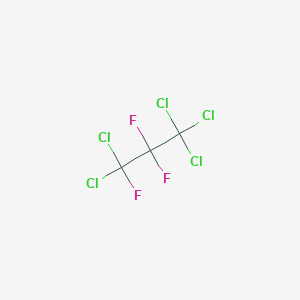
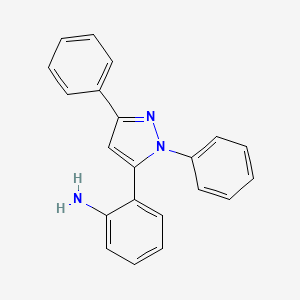
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
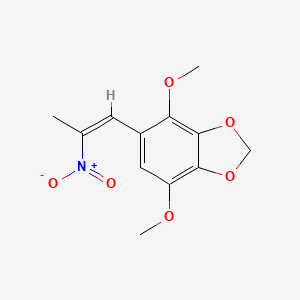
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

